N'-[(4-bromophenyl)sulfonyl]-N-methylbenzenecarboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-[(4-bromophenyl)sulfonyl]-N-methylbenzenecarboximidamide, commonly known as BAY 43-9006, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It was initially developed as an anti-cancer drug and has since been investigated for its ability to treat other diseases such as rheumatoid arthritis and psoriasis.
Wirkmechanismus
BAY 43-9006 works by inhibiting the activity of several proteins involved in cell growth and division, including RAF kinase and VEGF receptor. By inhibiting these proteins, BAY 43-9006 can prevent the growth and spread of cancer cells.
Biochemical and Physiological Effects:
BAY 43-9006 has been shown to have several biochemical and physiological effects. It can induce apoptosis, or programmed cell death, in cancer cells. It can also inhibit angiogenesis, the formation of new blood vessels that tumors need to grow. Additionally, BAY 43-9006 can inhibit the production of cytokines, which are involved in inflammation and the immune response.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using BAY 43-9006 in lab experiments is that it has been extensively studied and its mechanism of action is well understood. Additionally, it has been shown to be effective against several types of cancer cells. However, one limitation of using BAY 43-9006 in lab experiments is that it can be toxic to normal cells at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of BAY 43-9006. One area of research is the development of new formulations of BAY 43-9006 that can improve its efficacy and reduce its toxicity. Another area of research is the investigation of BAY 43-9006 in combination with other drugs for the treatment of cancer. Additionally, BAY 43-9006 has potential applications in the treatment of other diseases, such as rheumatoid arthritis and psoriasis, which could be explored in future research.
Synthesemethoden
The synthesis of BAY 43-9006 involves a multi-step process that starts with the reaction of 4-bromobenzenesulfonyl chloride with N-methyl-4-aminobenzoic acid. The resulting product is then treated with thionyl chloride to form the corresponding acid chloride, which is then reacted with N-methylimidazole to produce BAY 43-9006.
Wissenschaftliche Forschungsanwendungen
BAY 43-9006 has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth of several types of cancer cells, including melanoma, renal cell carcinoma, and hepatocellular carcinoma. In addition to its anti-cancer properties, BAY 43-9006 has also been investigated for its potential to treat other diseases such as rheumatoid arthritis and psoriasis.
Eigenschaften
IUPAC Name |
N-(4-bromophenyl)sulfonyl-N'-methylbenzenecarboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O2S/c1-16-14(11-5-3-2-4-6-11)17-20(18,19)13-9-7-12(15)8-10-13/h2-10H,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEOKMBYMLVRFBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C(C1=CC=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(4-bromophenyl)sulfonyl]-N-methylbenzenecarboximidamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.